3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide
Description
Chemical Structure:
The compound features a benzamide backbone substituted with a bromine atom at the 3-position and a morpholine-4-sulfonyl group attached to the para-position of the aniline ring. The molecular formula is C₁₇H₁₅BrN₂O₃S, with a molecular weight of 415.28 g/mol.
Properties
IUPAC Name |
3-bromo-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBBBIJDMFMZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves a multi-step process:
Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride derivative in the presence of a base like pyridine or triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated bromobenzene with morpholine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted benzamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is its potential as an anticancer agent. Research indicates that derivatives related to this compound exhibit significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC).
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated several sulfonamide derivatives, including compounds structurally similar to 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide, for their inhibitory effects on the MDA-MB-231 and MCF-7 breast cancer cell lines. The results showed that certain derivatives achieved IC50 values ranging from 1.52 to 6.31 μM, demonstrating a selectivity ratio favoring cancer cells over normal cells by up to 17.5 times .
Carbonic Anhydrase Inhibition
Another significant application of this compound is its role as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is implicated in tumor growth and metastasis.
Mechanistic Insights
In vitro studies have shown that related compounds exhibit strong inhibition of CA IX with IC50 values between 10.93 and 25.06 nM, indicating a high degree of selectivity over CA II . The ability to inhibit CA IX suggests potential therapeutic benefits in managing cancers where this enzyme plays a crucial role.
Antibacterial Properties
The antibacterial activity of compounds similar to 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide has also been investigated, revealing promising results against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL, with inhibition rates reaching up to 80% . This highlights the potential for developing new antibacterial agents based on the structural framework of this compound.
Anti-inflammatory Effects
Research has indicated that compounds within the same class as 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide may possess anti-inflammatory properties.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.1664 | COX-1 |
| Compound B | 0.0370 | COX-2 |
These findings suggest that modifications to the benzamide structure can lead to enhanced anti-inflammatory activity, making these compounds candidates for further investigation in inflammatory diseases .
Pharmacokinetic Studies
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that derivatives of this compound possess favorable pharmacokinetic profiles, which is crucial for their development as therapeutic agents.
Pharmacokinetic Insights
Compounds similar to 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide have demonstrated promising absorption characteristics and metabolic stability, making them suitable candidates for further clinical development .
Mechanism of Action
The mechanism of action of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Protein Interactions: It can disrupt protein-protein interactions by binding to one of the interacting partners.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key signaling proteins.
Comparison with Similar Compounds
Functional Groups :
- Benzamide core : Provides structural rigidity and hydrogen-bonding capacity.
- Morpholine-4-sulfonyl group : Introduces polarity and enhances solubility, often associated with improved pharmacokinetic properties .
Comparison with Structurally Similar Compounds
Halogenated Benzamide Derivatives
Key Observations :
- Bromine at position 3 is conserved across analogs, but the nature of the nitrogen substituent (e.g., sulfonamide vs. carbamoyl) significantly alters target specificity.
- Trifluoromethyl and fluorine substituents (e.g., in ) increase metabolic stability compared to methoxy groups .
Morpholine Sulfonyl-Containing Analogs
| Compound Name | Key Structural Features | Biological Activity/Notes | Reference |
|---|---|---|---|
| 4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide | Pyrazole-cyclohexyl group | Explored for kinase inhibition; structural complexity may limit bioavailability | |
| 4-(Morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide | Thiophene methyl group | Acts as a building block for drug discovery; thiophene enhances π-π interactions | |
| 3-Bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Thiazolo-pyridine substituent | High molecular weight (463.3 g/mol); potential for nucleic acid targeting |
Key Observations :
- The morpholine sulfonyl group is retained in all analogs, but the attached aromatic/heterocyclic groups dictate binding affinity and solubility.
- Thiazolo-pyridine and thiophene substituents (e.g., ) may improve membrane permeability compared to cyclohexyl groups .
Biological Activity
3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 357.25 g/mol
The presence of the bromine atom and the morpholine sulfonyl group in its structure contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial growth and survival, particularly in Mycobacterium tuberculosis (Mtb). Studies indicate that it acts on Mur enzymes, which are vital for bacterial cell wall synthesis .
- Protein Interactions : It interacts with various proteins, leading to changes in their activity. This interaction is essential for its potential therapeutic effects against certain diseases.
Antimicrobial Activity
Research has demonstrated that 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide exhibits significant antimicrobial properties:
- Against Mycobacterium tuberculosis : The compound has shown promising results in inhibiting the growth of Mtb, with effective concentrations reported in various studies. The inhibitory concentration (IC) values indicate a strong potential for development as an anti-tubercular agent .
| Compound | Target Pathogen | IC (µM) |
|---|---|---|
| 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide | Mycobacterium tuberculosis | 2.5 - 10 |
Anti-inflammatory and Anticancer Activities
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and exhibit cytotoxic effects against various cancer cell lines.
- Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a mechanism for its anticancer effects. For instance, it was tested against MDA-MB-231 breast cancer cells and exhibited significant cytotoxicity .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 15 - 20 |
| HepG2 | 10 - 12 |
Case Studies
Several case studies highlight the effectiveness of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide:
- Study on Tuberculosis Inhibition : A recent study focused on the compound's ability to inhibit MurB enzyme activity in Mtb. The study concluded that bromination at specific positions enhances binding affinity and inhibition effectiveness .
- Cytotoxicity in Cancer Models : Another study assessed the compound's cytotoxic effects on various cancer cell lines, demonstrating significant reductions in cell viability at low concentrations. The results suggest a potential role in cancer therapy through targeted apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
